N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester
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Overview
Description
N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H18ClN3O3 and its molecular weight is 299.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
One of the research applications of compounds similar to N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester involves the study of their synthesis and crystal structures. For example, Zou Xia (2001) synthesized a closely related compound and analyzed its crystal structure, highlighting the importance of such studies in understanding the physical and chemical properties of these compounds (Zou Xia, 2001).
Reactivity and Synthesis of Heterocycles
Research has also focused on the reactivity of similar compounds and their utility in synthesizing heterocycles. Mara E. F. Braibante et al. (2002) investigated the reactivity of chloroacetylated β-enamino compounds, which are structurally related, to evaluate their potential in forming polyfunctionalized heterocyclic compounds (Braibante et al., 2002).
Insecticidal Evaluation
Compounds structurally related to this compound have also been evaluated for their insecticidal properties. Chunhui Mao et al. (2004) synthesized novel N-oxalyl derivatives of tebufenozide, including similar compounds, and evaluated their larvicidal activities, highlighting the potential application in pest control (Mao et al., 2004).
Solid Phase Synthesis of Peptides
Research into the application of related compounds in the solid phase synthesis of peptides has been conducted. G. Stavropoulos et al. (2004) demonstrated the use of polymer-bound N-tritylhydrazines, which are structurally similar, in the solid phase synthesis of partially protected peptide hydrazides (Stavropoulos et al., 2004).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester' involves the condensation of 3-chlorophenol with ethyl chloroacetate to form ethyl 3-chlorophenoxyacetate. This intermediate is then reacted with hydrazine hydrate to form 3-chlorophenoxyacetic acid hydrazide. The resulting hydrazide is then reacted with tert-butyl carbazate to form the tert-butyl ester. Finally, the ester is reacted with 2-aminoacetaldehyde diethyl acetal to form the desired product.", "Starting Materials": [ "3-chlorophenol", "ethyl chloroacetate", "hydrazine hydrate", "tert-butyl carbazate", "2-aminoacetaldehyde diethyl acetal" ], "Reaction": [ "3-chlorophenol + ethyl chloroacetate -> ethyl 3-chlorophenoxyacetate", "ethyl 3-chlorophenoxyacetate + hydrazine hydrate -> 3-chlorophenoxyacetic acid hydrazide", "3-chlorophenoxyacetic acid hydrazide + tert-butyl carbazate -> 'N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester", "'N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester + 2-aminoacetaldehyde diethyl acetal -> 'N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester" ] } | |
CAS No. |
1053655-83-6 |
Molecular Formula |
C13H18ClN3O3 |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[1-amino-2-(3-chlorophenoxy)ethylidene]amino]carbamate |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) |
InChI Key |
RDEOMXSPCUISMT-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\COC1=CC(=CC=C1)Cl)/N |
SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC(=CC=C1)Cl)N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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